molecular formula C11H11BrN2O3 B15304148 1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B15304148
M. Wt: 299.12 g/mol
InChI Key: OMPWWXWYZNGXOG-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione is an organic compound with a unique structure that includes a bromine atom and a methoxy group attached to a phenyl ring, along with a diazinane-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione typically involves the following steps:

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.

    Formation of Diazinane-2,4-dione Core: The diazinane-2,4-dione core is formed through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds such as:

    1-(3-bromo-4-methoxyphenyl)acetone: Similar structure but different core, leading to different reactivity and applications.

    1-(3-bromo-4-methoxyphenyl)ethanone: Another related compound with distinct properties and uses.

    1-(3-bromo-4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: A compound with a pyrazole core, showing different chemical behavior.

The uniqueness of 1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione lies in its diazinane-2,4-dione core, which imparts specific chemical and biological properties not found in the other similar compounds.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11BrN2O3/c1-17-9-3-2-7(6-8(9)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16)

InChI Key

OMPWWXWYZNGXOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br

Origin of Product

United States

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